molecular formula C19H16ClNO2 B1531119 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-83-7

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1531119
CAS No.: 1160253-83-7
M. Wt: 325.8 g/mol
InChI Key: SWGAVXDZPBFWPS-UHFFFAOYSA-N
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Description

“2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives are synthesized and characterized for their structural and physical properties, providing a foundation for further applications. For example, the synthesis and characterization of nonlinear optical properties of quinoline derivatives reveal their potential for optical limiting applications due to their ability to absorb and limit intense light sources (Ruanwas et al., 2010). This research underlines the importance of quinoline compounds in developing materials for optical technologies.

Antitumor Agents

Quinoline derivatives have shown significant promise as antitumor agents. A study on 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives demonstrated potent cytotoxic activity against tumor cell lines, highlighting the quinoline scaffold's utility in cancer drug development (Li-Chen Chou et al., 2010). This research indicates that modifications to the quinoline core can lead to effective anticancer therapies.

Corrosion Inhibition

Quinoline compounds are also investigated for their corrosion inhibition properties, crucial for protecting metals against degradation. A computational study on novel quinoline derivatives assessed their adsorption and corrosion inhibition on iron surfaces, showing that these compounds could effectively prevent corrosion, making them valuable in industrial applications (Şaban Erdoğan et al., 2017).

Luminescent Properties

Cyclometalated complexes of quinoline derivatives exhibit luminescence, useful in developing new luminescent materials. Such properties are explored in palladium(II) and iridium(III) complexes with quinoline ligands, demonstrating potential applications in light-emitting devices (Chen Xu et al., 2014).

Green Corrosion Inhibitors

Further research into quinoline derivatives as green corrosion inhibitors for mild steel in acidic media showcases their high efficiency in protection against corrosion. This application is particularly relevant in maintaining the integrity of industrial equipment and infrastructure (Priyanka Singh et al., 2016).

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(20)22)15-9-12(2)7-8-17(15)21-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGAVXDZPBFWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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